molecular formula C20H21Cl2NO4 B1666977 Biclofibrate CAS No. 54063-27-3

Biclofibrate

Cat. No.: B1666977
CAS No.: 54063-27-3
M. Wt: 410.3 g/mol
InChI Key: JAXUFJQVMKFWNB-UHFFFAOYSA-N
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Description

Biclofibrate is a fibric acid derivative used primarily for its lipid-lowering properties. It is part of the fibrate class of medications, which are known to reduce levels of triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol. This compound is particularly useful in the treatment of hyperlipidemia and related cardiovascular conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biclofibrate can be synthesized through the esterification of clofibric acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. This often includes the use of continuous reactors and advanced purification techniques such as distillation and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Biclofibrate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: The ester group in this compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Various oxidized metabolites.

    Reduction: The corresponding alcohol derivative.

    Substitution: Substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Biclofibrate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and other organic reactions.

    Biology: Investigated for its effects on lipid metabolism and its potential role in modulating gene expression related to lipid homeostasis.

    Medicine: Studied for its therapeutic potential in treating hyperlipidemia and preventing cardiovascular diseases.

    Industry: Used in the development of lipid-lowering drugs and formulations.

Mechanism of Action

Biclofibrate exerts its effects by activating peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This activation leads to an increase in the activity of lipoprotein lipase, which enhances the breakdown of triglycerides. Additionally, this compound promotes the conversion of very low-density lipoprotein (VLDL) to LDL and subsequently to HDL, thereby improving the lipid profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biclofibrate is unique in its specific activation of PPAR-alpha and its resultant effects on lipid metabolism. Compared to other fibrates, this compound has shown distinct pharmacokinetic properties and a unique profile of lipid-lowering effects. For example, while clofibrate and gemfibrozil also activate PPAR-alpha, this compound has been noted for its higher efficacy in increasing HDL levels .

Properties

CAS No.

54063-27-3

Molecular Formula

C20H21Cl2NO4

Molecular Weight

410.3 g/mol

IUPAC Name

(1-methylpyrrolidin-2-yl)methyl 2,2-bis(4-chlorophenoxy)acetate

InChI

InChI=1S/C20H21Cl2NO4/c1-23-12-2-3-16(23)13-25-19(24)20(26-17-8-4-14(21)5-9-17)27-18-10-6-15(22)7-11-18/h4-11,16,20H,2-3,12-13H2,1H3

InChI Key

JAXUFJQVMKFWNB-UHFFFAOYSA-N

SMILES

CN1CCCC1COC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

Canonical SMILES

CN1CCCC1COC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Biclofibrate

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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